2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the specified compound, revealed significant antitumor activity against various cancer cell lines. These compounds demonstrated broad-spectrum antitumor activity, with some showing specificity towards CNS, renal, breast cancer, and leukemia cell lines through molecular docking methodologies, indicating potential mechanisms of action involving EGFR-TK and B-RAF kinase inhibition (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activities
Another research focused on derivatives of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, structurally related to the mentioned compound, highlighted their significant antibacterial and antifungal activities against a range of pathogens. This study emphasizes the chemical versatility and potential of such compounds in developing new antimicrobial agents (Z. Kaplancıklı et al., 2004).
Antimalarial and COVID-19 Drug Potential
Investigations into the reactivity and antimalarial activity of sulfonamide derivatives related to the compound of interest also explored their potential application as COVID-19 therapeutics. These studies showcase the compound's relevance in addressing global health challenges, including malaria and the recent pandemic, through computational calculations and molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Anticancer Effects of Related Compounds
Research on compounds structurally similar to "2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide" includes studies on their green synthesis, molecular docking, and evaluation for anticancer effects. These studies highlight the compound's potential as a chemotherapeutic agent, demonstrating its effectiveness in molecular docking studies and suggesting pathways for its action against cancer cells (E. Laxminarayana et al., 2021).
Safety and Hazards
As this compound is intended for research use only, it should be handled with care. Specific safety and hazard information was not found in the available resources.
Future Directions
Properties
IUPAC Name |
2-[(3-benzyl-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-16-9-13-14(10-17(16)29-2)23-21(30-11-18(22)26)25-15(20(27)24-19(13)25)8-12-6-4-3-5-7-12/h3-7,9-10,15H,8,11H2,1-2H3,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHOTLIOQSNCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC(=O)N)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.